molecular formula C9H9BrN4O2 B512581 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 300716-99-8

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B512581
CAS No.: 300716-99-8
M. Wt: 285.1g/mol
InChI Key: MPVNGWYRZVGKAT-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is a purine derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent under controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on various biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biological pathways, although the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds such as:

  • 8-Bromo-3-methylxanthine
  • 8-Bromo-7-butyl-3-methyl-3,7-dihydro-purine-2,6-dione
  • 8-Bromo-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of this compound .

Properties

IUPAC Name

8-bromo-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3H,1,4H2,2H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNGWYRZVGKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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